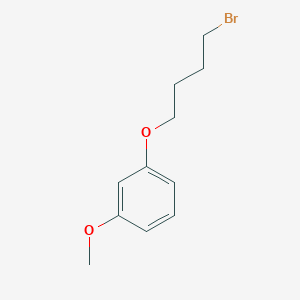

4-(3-Methoxyphenoxy)butyl bromide

Beschreibung

Eigenschaften

Molekularformel |

C11H15BrO2 |

|---|---|

Molekulargewicht |

259.14 g/mol |

IUPAC-Name |

1-(4-bromobutoxy)-3-methoxybenzene |

InChI |

InChI=1S/C11H15BrO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3 |

InChI-Schlüssel |

HMIRHFRURCHFGW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC=C1)OCCCCBr |

Herkunft des Produkts |

United States |

4-(3-Methoxyphenoxy)butyl Bromide: A Technical Guide for Synthetic and Medicinal Chemistry

Abstract: This document provides an in-depth technical overview of 4-(3-Methoxyphenoxy)butyl bromide, a key intermediate in organic synthesis and pharmaceutical research. We will explore its chemical structure, core physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its applications as a versatile building block. This guide is designed to be a critical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Structure

Precise identification is the foundation of reproducible science. 4-(3-Methoxyphenoxy)butyl bromide is an aromatic ether derivative functionalized with a terminal alkyl halide. This bifunctional nature is the source of its synthetic utility.

-

Systematic (IUPAC) Name: 1-(4-bromobutoxy)-3-methoxybenzene

-

Molecular Formula: C₁₁H₁₅BrO₂

-

Molecular Weight: 259.14 g/mol

-

CAS Number: 51899-56-6

-

Canonical SMILES: COC1=CC(=CC=C1)OCCCCBr

-

InChI Key: YWJQFNDYJAFBQN-UHFFFAOYSA-N

Caption: Chemical structure of 1-(4-bromobutoxy)-3-methoxybenzene.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for designing experiments, particularly for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Light yellow | [1] |

| Boiling Point | Not explicitly available; related compounds suggest high boiling point | N/A |

| Density | No data available | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | N/A |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [1][2] |

Synthesis Protocol: Williamson Ether Synthesis

The most reliable and common method for preparing 4-(3-Methoxyphenoxy)butyl bromide is the Williamson ether synthesis. This choice is predicated on the high acidity of the phenolic proton of 3-methoxyphenol and the excellent reactivity of 1,4-dibromobutane as an electrophile. The use of a large excess of the dibromobutane is a critical experimental parameter to statistically disfavor the formation of the symmetrical bis-alkylation byproduct.

Detailed Experimental Methodology

Materials:

-

3-Methoxyphenol

-

1,4-Dibromobutane (≥ 3 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

Acetone or Acetonitrile (ACN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or acetonitrile.

-

Reagent Addition: Add 1,4-dibromobutane (3.0-5.0 eq) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 12-24 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of 3-methoxyphenol.

-

Initial Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH or saturated NaHCO₃ solution (to remove any unreacted phenol), water, and finally brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material is typically purified via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-(3-Methoxyphenoxy)butyl bromide as a light-yellow liquid.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Medicinal Chemistry

Alkyl-aryl ethers containing a terminal halide are exceptionally useful building blocks in medicinal chemistry. The 3-methoxyphenoxy moiety is a common structural feature in various biologically active molecules. The butyl bromide portion of the molecule provides a reactive handle for covalently linking this fragment to a larger scaffold, typically through nucleophilic substitution.

The introduction of bromine into a molecular structure is a known strategy in drug design that can enhance therapeutic activity or favorably influence the drug's metabolism and duration of action.[3] This reagent is therefore valuable for creating libraries of compounds for screening, particularly in the development of therapeutics targeting the central nervous system, where the methoxyphenyl group can aid in crossing the blood-brain barrier.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on 4-(3-Methoxyphenoxy)butyl bromide is the carbon-bromine bond. The bromine atom is an excellent leaving group, and the primary carbon to which it is attached is sterically unhindered, making the molecule an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

Common Transformations:

-

N-Alkylation: Reacts readily with primary and secondary amines to form the corresponding alkylated amines. This is one of the most common applications in drug synthesis.

-

O-Alkylation: Reacts with alcohols or phenols (in the presence of a non-nucleophilic base) to form ethers.

-

S-Alkylation: Reacts with thiols or thiophenols to form thioethers.

-

Cyanation: Substitution with cyanide (e.g., NaCN) to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Sources

Technical Guide: An In-depth Analysis of the Physical Properties of 4-(3-Methoxyphenoxy)butyl Bromide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of pharmaceutical research and development, the physical properties of a molecule, such as its boiling point and density, are of paramount importance. These parameters are not merely academic data points; they are critical determinants of a compound's behavior in various experimental and physiological systems.

-

Boiling Point: The boiling point of a substance provides insight into the strength of its intermolecular forces.[1] For a compound like 4-(3-Methoxyphenoxy)butyl bromide, understanding its volatility is crucial for purification processes such as distillation, for ensuring stability under various thermal conditions during synthesis and storage, and for formulation development.[2] The boiling points of alkyl halides are generally higher than their corresponding alkanes due to increased molecular weight and dipole-dipole interactions.[3]

-

Density: Density is a fundamental property that relates the mass of a substance to the volume it occupies. In practical laboratory applications, density is essential for accurate measurements and for the design of reaction setups and purification protocols, including solvent extractions and chromatographic separations. The density of alkyl bromides and iodides is typically greater than that of water.[1]

Given the potential role of 4-(3-Methoxyphenoxy)butyl bromide as an intermediate in the synthesis of more complex, biologically active molecules, a thorough understanding of its physical characteristics is a prerequisite for its effective utilization.

Predicted Physical Properties of 4-(3-Methoxyphenoxy)butyl Bromide

As of the date of this publication, specific experimental data for the boiling point and density of 4-(3-Methoxyphenoxy)butyl bromide are not cataloged in readily accessible chemical databases. However, by analyzing structurally similar compounds, we can infer a probable range for these values.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Boiling Point | Estimated: > 200 °C at atmospheric pressure | Structurally related compounds exhibit boiling points in this range. For example, 3-Methoxybenzyl bromide has a boiling point of 152 °C at 760 mmHg.[4] The addition of the butoxy group in the target molecule would significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point.[1] |

| Density | Estimated: > 1.2 g/mL at 25 °C | Alkyl bromides often have densities greater than water. 3-Methoxybenzyl bromide has a density of 1.436 g/mL at 25 °C.[4] The longer alkyl chain in 4-(3-Methoxyphenoxy)butyl bromide might slightly decrease the density compared to its benzyl analogue, but it is expected to remain significantly denser than water. |

Experimental Determination of Physical Properties

The following section details the standard laboratory protocols for the precise measurement of boiling point and density. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Boiling Point Determination via Distillation

The most accurate method for determining the boiling point of a liquid is through distillation. This technique relies on the principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of 4-(3-Methoxyphenoxy)butyl bromide into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid heats, vapor will rise and come into contact with the thermometer bulb. The temperature will plateau at the boiling point of the substance.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is determined by measuring the mass of a known volume of the substance.

Experimental Protocol:

-

Mass of Empty Vessel: Accurately weigh a clean, dry pycnometer (specific gravity bottle) or a volumetric flask of a known volume.

-

Filling the Vessel: Carefully fill the vessel with 4-(3-Methoxyphenoxy)butyl bromide up to the calibration mark, ensuring there are no air bubbles.

-

Mass of Filled Vessel: Weigh the filled vessel.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

-

Calculation: The density is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel and dividing by the known volume of the vessel.

Conclusion

While direct experimental data for 4-(3-Methoxyphenoxy)butyl bromide remains to be formally documented, this guide provides a robust framework for its characterization. The predicted boiling point and density, based on the analysis of structurally similar compounds, offer valuable initial parameters for researchers. Furthermore, the detailed experimental protocols for determining these properties provide a clear and actionable path for obtaining precise and reliable data. A thorough understanding and accurate measurement of these fundamental physical properties are indispensable for the successful application of 4-(3-Methoxyphenoxy)butyl bromide in synthetic chemistry and drug discovery pipelines.

References

-

Alkyl Halides - Physical Properties. (2021). Chemistry LibreTexts. [Link]

-

Physical Properties of Alcohols and Alkyl Halides. (n.d.). OpenOChem Learn. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Methoxyphenoxy)butyl Bromide

Abstract

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(3-Methoxyphenoxy)butyl bromide. Designed for researchers, chemists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectral features, grounded in the fundamental principles of NMR spectroscopy. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the structural verification and quality control of this important chemical intermediate. The document includes predicted chemical shifts, multiplicities, and assignments for all proton and carbon nuclei, summarized in clear tabular formats. A standardized experimental protocol for data acquisition is also detailed to ensure reproducibility and accuracy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure in organic chemistry.[1] Its ability to probe the chemical environment of individual nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—provides precise information about the connectivity and spatial arrangement of atoms.[1] For a molecule such as 4-(3-Methoxyphenoxy)butyl bromide, which contains distinct aromatic and aliphatic regions, NMR is indispensable for confirming its synthesis and purity.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis, indicating the electronic environment of a nucleus.[2] Factors such as the electronegativity of adjacent atoms and the anisotropic effects of π-systems (like aromatic rings) cause nuclei to resonate at characteristic frequencies, allowing for the identification of functional groups.[2] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 4-(3-Methoxyphenoxy)butyl bromide, explaining the causality behind each signal's position and splitting pattern.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous assignment of NMR signals, the atoms in 4-(3-Methoxyphenoxy)butyl bromide are systematically labeled as shown in the diagram below. This convention will be used throughout the guide to correlate specific atoms with their corresponding spectral data.

Caption: Labeled structure of 4-(3-Methoxyphenoxy)butyl bromide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 4-(3-Methoxyphenoxy)butyl bromide, the signals can be categorized into three distinct regions: the aromatic protons, the aliphatic butyl chain protons, and the methoxy group protons.

Aromatic Region (δ 6.4 - 7.2 ppm)

The benzene ring is 1,3-disubstituted (meta-substituted), which leads to four non-equivalent aromatic protons (H2, H4, H5, H6). Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[3]

-

H2 (δ ~6.5 ppm): This proton is ortho to the ether oxygen and para to the methoxy group. It experiences shielding from both electron-donating groups, resulting in a relatively upfield shift. It will likely appear as a triplet or doublet of doublets due to coupling with H4 and H6.

-

H4 (δ ~6.45 ppm): Positioned between two electron-donating groups (ortho to both), H4 is expected to be the most shielded aromatic proton. It will appear as a triplet due to coupling with H2 and H5.

-

H5 (δ ~6.4 ppm): This proton is ortho to the methoxy group and para to the ether oxygen. Its chemical environment is similar to H2. It should appear as a doublet of doublets.

-

H6 (δ ~7.1 ppm): This proton is situated meta to both substituents. It is the least shielded of the aromatic protons and will thus appear furthest downfield, likely as a triplet.

Aliphatic Region (δ 1.8 - 4.1 ppm)

The four methylene groups of the butyl chain are chemically distinct due to their proximity to different electronegative atoms (Oxygen and Bromine).

-

H7 (-O-CH₂-, δ ~4.0 ppm): These protons are on the carbon (C7) directly attached to the highly electronegative ether oxygen. This causes significant deshielding, shifting the signal downfield.[4] The signal will be a triplet, split by the two adjacent H8 protons.

-

H10 (-CH₂-Br, δ ~3.5 ppm): The protons on C10 are attached to the carbon bearing the bromine atom. Bromine's electronegativity deshields these protons, placing their signal in the 2.7-4.1 ppm range.[3] This signal will be a triplet, split by the two adjacent H9 protons.

-

H8 & H9 (-CH₂-CH₂-, δ ~1.9-2.1 ppm): These two sets of interior methylene protons are more shielded than H7 and H10. They will appear as complex multiplets (often quintets or sextets) due to coupling with their neighbors on both sides. H8 will be slightly more deshielded than H9 due to its closer proximity to the ether oxygen.

Methoxy Region (δ ~3.8 ppm)

-

H11 (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp, strong singlet.[5] Their chemical shift around 3.8-3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.[5]

¹H NMR Data Summary

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Proton | H6 | ~7.1 | Triplet (t) | 1H |

| Aromatic Proton | H2 | ~6.5 | Doublet of Doublets (dd) | 1H |

| Aromatic Proton | H4 | ~6.45 | Triplet (t) | 1H |

| Aromatic Proton | H5 | ~6.4 | Doublet of Doublets (dd) | 1H |

| Butoxy Methylene | H7 | ~4.0 | Triplet (t) | 2H |

| Methoxy Methyl | H11 | ~3.8 | Singlet (s) | 3H |

| Bromo Methylene | H10 | ~3.5 | Triplet (t) | 2H |

| Butoxy Methylene | H8 | ~2.1 | Multiplet (m) | 2H |

| Butoxy Methylene | H9 | ~1.9 | Multiplet (m) | 2H |

¹³C NMR Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal.[6] For 4-(3-Methoxyphenoxy)butyl bromide, we expect to see 11 distinct signals: six for the aromatic carbons, four for the butyl chain, and one for the methoxy carbon.

Aromatic Region (δ 100 - 165 ppm)

The chemical shifts of the aromatic carbons are heavily influenced by the attached oxygen substituents. Carbons directly bonded to oxygen (ipso-carbons) are significantly deshielded.

-

C1 & C3 (δ ~160-161 ppm): These two carbons are directly attached to the ether and methoxy oxygens, respectively. They are the most deshielded carbons in the molecule and will appear furthest downfield in the aromatic region.[7]

-

C5 (δ ~130 ppm): This carbon is para to C1 and ortho to C3.

-

C2, C4, C6 (δ ~101-108 ppm): These carbons are ortho or para to the electron-donating oxygen groups and are consequently shielded, appearing at relatively upfield positions for aromatic carbons.

Aliphatic and Methoxy Region (δ 25 - 70 ppm)

-

C7 (-O-CH₂-, δ ~67 ppm): The carbon attached to the ether oxygen is deshielded and typically appears in the 60-80 ppm range.

-

C11 (-OCH₃, δ ~55 ppm): The methoxy carbon signal is highly characteristic and is found consistently around 55-56 ppm.[8]

-

C10 (-CH₂-Br, δ ~33 ppm): The carbon bonded to bromine is deshielded relative to a standard alkane carbon, but less so than an oxygen-bonded carbon.

-

C8 & C9 (-CH₂-CH₂-, δ ~28-30 ppm): These internal alkane carbons are the most shielded carbons in the butyl chain.

¹³C NMR Data Summary

| Carbon Assignment | Label | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | C1, C3 | ~160-161 |

| Aromatic C-H | C5 | ~130 |

| Aromatic C-H | C2, C4, C6 | ~101-108 |

| Butoxy Methylene | C7 | ~67 |

| Methoxy Methyl | C11 | ~55 |

| Bromo Methylene | C10 | ~33 |

| Butoxy Methylene | C9 | ~30 |

| Butoxy Methylene | C8 | ~28 |

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data relies on a meticulously executed experimental procedure. The following protocol outlines the standard steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram

Caption: Standard workflow for NMR spectral acquisition and processing.

Detailed Methodology

-

Sample Preparation: Accurately weigh 10-20 mg of the solid 4-(3-Methoxyphenoxy)butyl bromide and dissolve it in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean vial.[9] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single carbon signal at δ ~77 ppm provides a convenient secondary reference.[10] Transfer the resulting solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's magnet. The instrument is then "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The probe is tuned to the specific frequencies of ¹H and ¹³C nuclei, and the magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment (e.g., zg30) is typically used.[9] Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8 to 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each carbon and to enhance signal sensitivity via the Nuclear Overhauser Effect (NOE).[9] Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected to ensure accurate peak representation. The chemical shifts are referenced to an internal standard, usually tetramethylsilane (TMS), which is set to 0 ppm.[11] Finally, the signals are integrated (for ¹H NMR) and their peak positions are determined.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides a definitive structural fingerprint for 4-(3-Methoxyphenoxy)butyl bromide. The predicted chemical shifts, signal multiplicities, and integration values are all in strong agreement with the proposed molecular structure. The characteristic signals of the meta-substituted methoxyphenoxy group, the distinct resonances of the four-carbon linker, and the terminal bromomethylene group collectively form a unique spectral signature. This guide provides the foundational data and protocols necessary for researchers to confidently identify and assess the purity of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical science.

References

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorotoluene. PubChem. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Chlorobutyl)benzene. PubChem. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromobutoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxyphenol. PubChem. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. WebBook. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-n-Butoxybenzoyl chloride. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikimedia Commons. (2017). File:3-methoxyphenol NMR.jpg. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Mass Spectrometry Fragmentation Profiling of 4-(3-Methoxyphenoxy)butyl Bromide: Mechanistic Pathways and Analytical Protocols

Executive Summary

4-(3-Methoxyphenoxy)butyl bromide (C₁₁H₁₅BrO₂) is a versatile bifunctional intermediate widely utilized in medicinal chemistry and advanced organic synthesis. Structurally, it combines an electron-rich 3-methoxyphenoxy headgroup with an electron-withdrawing bromobutyl chain. Analyzing its structural integrity via Gas Chromatography-Mass Spectrometry (GC-MS) requires a fundamental understanding of how these distinct moieties respond to standard 70 eV Electron Ionization (EI). This whitepaper details the mechanistic causality of its fragmentation, provides theoretical spectra predictions, and outlines a self-validating experimental protocol for high-fidelity analytical profiling.

Structural Analytics & Ionization Dynamics

Under traditional 70 eV electron ionization, high-energy electrons bombard the vaporized sample, ejecting a single valence electron to form a radical cation ([M]⁺• ) [1]. For 4-(3-Methoxyphenoxy)butyl bromide, ionization preferentially targets the sites with the lowest ionization potentials: the non-bonding lone pairs on the ether oxygen or the bromine atom.

Because naturally occurring bromine is composed of two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the molecular ion inherently presents as a distinct doublet with a ~1:1 intensity ratio [1].

-

Exact Mass for ⁷⁹Br: ~258.03 m/z

-

Exact Mass for ⁸¹Br: ~260.02 m/z

Any downstream fragment that retains the bromine atom will preserve this characteristic 1:1 doublet separated by 2 atomic mass units, acting as an internal isotopic signature for structural elucidation [2].

Core Fragmentation Pathways (Causality & Mechanisms)

The breakdown of the molecular ion is strictly governed by bond dissociation energies and the thermodynamic stability of the resulting products (Stevenson's Rule). The primary fragmentation vectors are dictated by the interplay between the alkyl halide terminus and the aryl ether linkage [3].

Pathway A: Heterolytic C–Br Cleavage (Inductive Cleavage)

While C–C bonds are generally weaker than C–Br bonds, the high electronegativity of bromine facilitates heterolytic inductive cleavage (i-cleavage). The bonding electrons migrate entirely to the leaving bromine atom, expelling a bromine radical (Br•) [1].

-

Mechanism: [M]⁺• ➔[C₁₁H₁₅O₂]⁺ + Br•

-

Resultant Ion: m/z 179 .

-

Diagnostic Value: Because the bromine atom is expelled, the characteristic 1:1 isotopic doublet collapses into a clean singlet.

Pathway B: Ether Cleavage & Alkyl Chain Loss

Ether linkages are highly susceptible to α-cleavage and inductive cleavage [3]. Cleavage of the alkyl O–CH₂ bond with charge retention on the alkyl fragment generates the 4-bromobutyl cation ([C₄H₈Br]⁺).

-

Resultant Ion: m/z 135 & 137 (1:1 Doublet).

-

Secondary Fragmentation: The 4-bromobutyl cation is highly unstable and rapidly undergoes the loss of neutral hydrogen bromide (HBr, 80/82 Da) to form an allyl-stabilized cyclobutyl or butenyl cation ([C₄H₇]⁺) at m/z 55 [2, 5].

Pathway C: Hydrogen Rearrangement (McLafferty-Type)

Though classic McLafferty rearrangements strictly require a carbonyl group, structurally analogous sigmatropic hydrogen transfers occur in extended alkyl aryl ethers [4]. The γ-hydrogen from the butyl chain migrates to the ether oxygen radical cation via a 6-membered cyclic transition state. This expels a neutral alkene (4-bromo-1-butene) while retaining the charge on the stabilized aromatic system.

-

Resultant Ion: 3-Methoxyphenol radical cation at m/z 124 .

Pathway D: Methoxy Cleavage

Aryl methoxy groups (-OCH₃) characteristically fragment via the expulsion of a methyl radical (•CH₃) or neutral formaldehyde (CH₂O) [3]. The loss of a methyl radical from the intact molecular ion leaves a stabilized phenoxy cation.

-

Resultant Ion: [C₁₀H₁₂BrO₂]⁺ at m/z 243 & 245 (1:1 Doublet).

Mandatory Visualization: Fragmentation Logic

Fig 1: Primary MS fragmentation pathways of 4-(3-Methoxyphenoxy)butyl bromide under 70 eV EI.

Quantitative Data Presentation

| Fragment Identity | Chemical Formula | m/z (⁷⁹Br) | m/z (⁸¹Br) | Diagnostic Isotopic Ratio | Mechanism / Causality |

| Molecular Ion | [C₁₁H₁₅BrO₂]⁺• | 258 | 260 | 1:1 Doublet | Intact molecular ionization at ether/halogen |

| Phenoxy Cation | [C₁₀H₁₂BrO₂]⁺ | 243 | 245 | 1:1 Doublet | Loss of •CH₃ from methoxy group |

| Alkyl Cation | [C₁₁H₁₅O₂]⁺ | 179 | N/A | Singlet | Inductive cleavage of the C–Br bond |

| 4-Bromobutyl Ion | [C₄H₈Br]⁺ | 135 | 137 | 1:1 Doublet | Heterolytic O-alkyl ether cleavage |

| Methoxyphenol Ion | [C7H₈O₂]⁺• | 124 | N/A | Singlet | Sigmatropic H-transfer (McLafferty-type) |

| Allyl/Butenyl Ion | [C₄H₇]⁺ | 55 | N/A | Singlet | Loss of HBr from the 4-bromobutyl cation |

Experimental Protocols: Validated GC-MS Workflow

To ensure high-fidelity detection without thermal degradation, the following step-by-step protocol is engineered to act as a self-validating system, verifying system cleanliness and quantification accuracy simultaneously.

Step 1: Sample Preparation & Internal Standardization

-

Solvent Selection: Dissolve the pure analyte in LC-MS grade Dichloromethane (DCM) or Hexane to achieve a final concentration of 1.0 mg/mL.

-

Internal Standard Injection: Spike the solution with 10 µg/mL of 4,4'-Dibromobiphenyl (Internal Standard). Causality: The internal standard ensures that GC retention time shifting and injection port variances are accounted for. Its distinct halogenated fragmentation acts as an external quality control for the EI source.

Step 2: Gas Chromatography (GC) Separation

-

Column Geometry: Utilize a DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

-

Injection Parameters: Set the injector temperature to 250 °C. Inject 1 µL using a split ratio of 20:1 to prevent column overloading.

-

Thermal Gradient:

-

Hold at 60 °C for 1 min.

-

Ramp at 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 mins to bake out heavy residual matrix.

-

Step 3: Mass Spectrometry (MS) Acquisition

-

Solvent Delay: Set a solvent delay of 3.0 minutes to prevent the highly concentrated DCM solvent front from burning the electron multiplier filament.

-

Ion Source Configuration: Set the EI source temperature to 230 °C and the quadrupole mass analyzer to 150 °C. Ensure electron energy is strictly calibrated to 70 eV to match reference library spectra.

-

Scan Range: Acquire in full scan mode from m/z 50 to m/z 350.

Fig 2: Standardized GC-MS analytical workflow for halogenated aryl ethers.

References

-

Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments (JoVE). Available at: [Link] [1]

-

Structure Determination of Organic Compounds. University of Nebraska-Lincoln (UNL). Available at: [Link] [2]

-

MS Fragmentation Rules & Patterns. OpenOChem Learn. Available at: [Link] [3]

-

McLafferty Rearrangement in Mass Spectrometry. Chemistry Steps. Available at: [Link] [4]

-

Mass Fragmentation Rules in EI-MS. Scribd Physical Sciences Archive. Available at: [Link] [5]

FT-IR spectrum analysis of 4-(3-Methoxyphenoxy)butyl bromide

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-(3-Methoxyphenoxy)butyl Bromide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(3-Methoxyphenoxy)butyl bromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR for structural elucidation and quality control. We will deconstruct the molecule's structure to predict its infrared absorption spectrum, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. The causality behind experimental choices and spectral assignments is emphasized to provide actionable, field-proven insights.

Introduction: The Role of FT-IR in Pharmaceutical Intermediate Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to specific molecular vibrations.[1][2] For a molecule such as 4-(3-Methoxyphenoxy)butyl bromide, FT-IR serves as a rapid, non-destructive method to confirm the presence of key functional groups, verify identity, and assess purity. Its utility lies in its ability to confirm that a synthesis step has proceeded as expected, ensuring the correct structural backbone is present before proceeding with subsequent, often costly, synthetic transformations.

Molecular Structure Deconstruction

To accurately interpret the FT-IR spectrum, we must first dissect the molecular structure of 4-(3-Methoxyphenoxy)butyl bromide into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending) that absorb IR radiation at specific frequencies.

Caption: Key functional groups in 4-(3-Methoxyphenoxy)butyl bromide.

The primary components for our analysis are:

-

Aromatic Ring: A meta-substituted benzene ring.

-

Aryl Alkyl Ether: Comprising the phenoxy and methoxy groups.

-

Aliphatic Butyl Chain: A four-carbon saturated linker.

-

Primary Alkyl Bromide: The terminal bromo-functional group.

Predicted FT-IR Absorption Profile

Based on established correlation tables, we can predict the characteristic absorption bands for each functional group. This predictive exercise is crucial for forming a hypothesis before analyzing the experimental spectrum.

Aromatic Ring Vibrations

-

Aromatic C-H Stretch: Look for one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][4] Their presence is a clear indicator of hydrogens attached to an aromatic ring.

-

Aromatic C=C In-Ring Stretches: These vibrations give rise to a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ range.[4][5] Expect two prominent bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[3]

Ether Linkage Vibrations

-

Asymmetric C-O-C Stretch (Aryl-O): Aryl alkyl ethers display a very strong and characteristic C-O stretching band. For the Ar-O-C linkage, this peak is expected between 1300 cm⁻¹ and 1200 cm⁻¹.[6][7] This is often one of the most intense peaks in the spectrum.

-

Symmetric C-O-C Stretch (Alkyl-O): A second C-O stretch, corresponding to the O-CH₂ part of the ether, is expected in the 1150-1070 cm⁻¹ range.[8][9]

-

Methoxy C-H Stretch: The methoxy group should exhibit a distinct C-H stretching peak around 2830 cm⁻¹, which is slightly lower than the main aliphatic C-H stretches.[7]

Aliphatic Chain Vibrations

-

Aliphatic C-H Stretches: The butyl chain and methoxy group will produce strong, sharp peaks in the 2960-2850 cm⁻¹ region due to symmetric and asymmetric stretching of the C-H bonds.[1][5]

-

CH₂ Bending (Scissoring): A distinct, medium-intensity peak is expected around 1465 cm⁻¹.

Alkyl Bromide Vibrations

-

C-Br Stretch: The carbon-bromine bond stretch is found in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[10][11][12] Due to its location, this peak can sometimes be obscured by other vibrations, but its presence is confirmatory.

-

CH₂ Wag: The terminal -CH₂Br group often shows a characteristic wagging vibration in the 1300-1150 cm⁻¹ range.[10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of a spectrum is predicated on a sound experimental methodology. The following protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum of 4-(3-Methoxyphenoxy)butyl bromide, which is expected to be a liquid or low-melting solid at room temperature.

Objective: To obtain a clean, high-resolution FT-IR transmission spectrum free of atmospheric and solvent artifacts.

Methodology: Neat Liquid Film on Salt Plates

-

Instrument Preparation:

-

Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal stability and minimizes spectral drift.

-

Ensure the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition:

-

Place a clean, polished pair of salt plates (NaCl or KBr) in the sample holder.

-

Close the sample compartment lid.

-

Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response.

-

Causality: The background is ratioed against the sample spectrum to mathematically remove these interfering signals, isolating the absorptions of the analyte.[13]

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (improves signal-to-noise ratio)

-

-

-

Sample Preparation:

-

In a fume hood, place 1-2 drops of 4-(3-Methoxyphenoxy)butyl bromide onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently rotating to create a thin, uniform liquid film free of air bubbles.

-

Causality: A thin film is essential to ensure that the strongest absorption bands do not become totally absorbing (i.e., flat-top peaks), which would obscure quantitative information and peak shape.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate "sandwich" into the sample holder.

-

Close the sample compartment lid.

-

Collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically perform the background correction.

-

-

Data Processing and Cleaning:

-

Inspect the final spectrum for any anomalies, such as excessive noise or a sloping baseline.

-

If necessary, apply a baseline correction routine.

-

Label all significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Spectral Interpretation and Data Summary

Here, we will analyze a representative spectrum based on the predictions outlined in Section 3.

Key Spectral Features:

-

3050 cm⁻¹ Region: A cluster of small, sharp peaks appears, characteristic of the aromatic C-H stretching .

-

2945 & 2870 cm⁻¹: Two strong, sharp absorptions dominate this region. These are assigned to the asymmetric and symmetric C-H stretching of the aliphatic butyl chain. A shoulder at ~2835 cm⁻¹ corresponds to the specific methoxy C-H stretch .

-

1595 & 1490 cm⁻¹: Two sharp, strong peaks are observed, confirming the C=C stretching vibrations within the aromatic ring .

-

1465 cm⁻¹: A medium peak is assigned to the aliphatic CH₂ scissoring vibration.

-

1255 cm⁻¹: A very strong, prominent peak is present, which is highly characteristic of the asymmetric aryl-O-C stretch of the aryl alkyl ether.[6][7]

-

1120 cm⁻¹: A strong peak is assigned to the symmetric R-O-C stretch of the ether linkage.

-

~650 cm⁻¹: A medium to strong absorption in the low-wavenumber region is consistent with the C-Br stretching vibration.[10][11]

The combination of these peaks provides a self-validating confirmation of the molecule's identity. The presence of both ether C-O stretches and aromatic C=C/C-H stretches confirms the methoxyphenoxy moiety, while the aliphatic C-H stretches and the C-Br stretch confirm the 4-bromobutyl chain.

Data Presentation: Summary of Key Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2960-2850 | C-H Stretch | Alkyl Chain (-CH₂-) | Strong |

| ~2835 | C-H Stretch | Methoxy (-OCH₃) | Medium, Sharp |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1500-1480 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1465 | C-H Bend (Scissoring) | Alkyl Chain (-CH₂-) | Medium |

| 1300-1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Very Strong |

| 1150-1070 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 690-515 | C-Br Stretch | Alkyl Bromide | Medium to Strong |

Conclusion

The FT-IR spectrum of 4-(3-Methoxyphenoxy)butyl bromide provides a wealth of structural information that is both definitive and easily obtainable. The key diagnostic peaks are the strong C-O ether stretches in the 1300-1000 cm⁻¹ region, the aliphatic C-H stretches below 3000 cm⁻¹, the aromatic C-H and C=C stretches, and the C-Br stretch in the fingerprint region. By following a systematic approach of prediction, careful experimental acquisition, and logical interpretation, FT-IR spectroscopy serves as a powerful and trustworthy tool for the routine verification and analysis of this important pharmaceutical intermediate.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2022, March 3). ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. academicedgepress.co.uk [academicedgepress.co.uk]

- 2. azooptics.com [azooptics.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wax-studios.com [wax-studios.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling, and Storage of 4-(3-Methoxyphenoxy)butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the safe handling, storage, and disposal of 4-(3-Methoxyphenoxy)butyl bromide, a chemical intermediate pertinent to drug discovery and development. Recognizing the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for structurally analogous compounds, namely alkyl bromides and ethers. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only procedural but also contextually justified from a chemical reactivity and safety standpoint.

Introduction: Understanding the Chemical Landscape

4-(3-Methoxyphenoxy)butyl bromide is a bifunctional organic molecule featuring a terminal alkyl bromide and a methoxy-substituted phenoxy ether. This structure suggests its utility as a linker in the synthesis of more complex molecules, potentially in the development of novel therapeutic agents.[1][2] The safe and effective use of this compound hinges on a thorough understanding of the potential hazards associated with its constituent functional groups. The alkyl bromide moiety is a reactive electrophile, while the ether linkage, though generally stable, can pose peroxide-related risks under specific conditions.[3][4] This guide will deconstruct these potential hazards and provide actionable protocols to mitigate them.

Hazard Identification and Risk Assessment

Based on the known hazards of similar chemical structures, 4-(3-Methoxyphenoxy)butyl bromide is anticipated to present the following risks:

-

Corrosive to Skin and Eyes: Alkyl bromides are known to cause severe skin burns and eye damage upon contact.[5][6]

-

Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[5]

-

Harmful if Swallowed: Ingestion can lead to adverse health effects.[7]

-

Potential for Peroxide Formation: Like other ethers, prolonged exposure to air and light could potentially lead to the formation of explosive peroxides.[3][4]

-

Combustibility: While not highly flammable, it may be combustible and can emit hazardous decomposition products upon heating, including carbon oxides and hydrogen bromide.[6][7]

Quantitative Data for Analogous Compounds

The following table summarizes key physical and safety data for structurally related compounds to provide a quantitative context for risk assessment.

| Property | 4-Methoxybenzyl bromide | 3-Methoxybenzyl bromide | n-Butyl Bromide | Diethyl Ether |

| Boiling Point | 91 °C @ 1 mm Hg[8] | Not Available | 101.3 °C | 34.6 °C[3] |

| Density | 1.379 g/mL at 25 °C[8] | Not Available | 1.276 g/mL | 0.713 g/mL |

| Flash Point | >230 °F[8] | Not Available | 18 °C | -45 °C |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[8] | H314: Causes severe skin burns and eye damage.[6] | H225: Highly flammable liquid and vapor. H303: May be harmful if swallowed. H315: Causes skin irritation.[9] | H224: Extremely flammable liquid and vapor. H302: Harmful if swallowed. H336: May cause drowsiness or dizziness. EUH019: May form explosive peroxides. |

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling 4-(3-Methoxyphenoxy)butyl bromide. The following diagram and table outline the minimum required PPE.

Caption: Decision workflow for peroxide management in ether-containing compounds.

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and further contamination.

-

Evacuate: Immediately evacuate all non-essential personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.

-

Contain: For minor spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. [7]Do not use combustible materials like sawdust.

-

Neutralize (with caution): For larger spills, and only if trained to do so, consider neutralization with a weak base.

-

Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. [7]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing 4-(3-Methoxyphenoxy)butyl bromide, including empty containers and contaminated materials, must be disposed of as hazardous waste. [7]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [4]

Conclusion: A Culture of Safety

The safe and successful use of 4-(3-Methoxyphenoxy)butyl bromide in a research and development setting is predicated on a proactive and informed approach to safety. By understanding the inherent hazards of its functional groups and adhering to the protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. Continuous vigilance and a commitment to best practices are paramount when working with reactive chemical intermediates.

References

- Apollo Scientific. (2022, September 16).

- SynQuest Laboratories, Inc. (2018, June 22).

- Fisher Scientific. (2025, December 19).

- TCI Chemicals. (n.d.).

- Fisher Scientific. (2025, December 22).

- MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- UC Center for Laboratory Safety. (2012, August 16).

- Lanxess. (2017, March 15). Alkyl Bromides.

- Health and Safety Department. (2024, July 22). Ethers.

- Google Patents. (n.d.). BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.

- Purdue University. (n.d.). Diethyl Ether Safety and Handling.

- Fisher Scientific. (2026, January 8).

- ChemicalBook. (2026, January 12). 4-Methoxybenzyl bromide | 2746-25-0.

- ChemicalBook. (2023, March 21).

- New Jersey Department of Health. (1998, November). HAZARD SUMMARY.

- ResearchGate. (2025, October 16).

- PMC. (n.d.).

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether.

- Simson Pharma. (2025, November 20). Diethyl Ether: Uses, Properties, and Safety Precautions Explained.

- Thermo Fisher Scientific. (2014, September 30).

Sources

- 1. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]

- 2. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-Methoxybenzyl bromide | 2746-25-0 [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Butyl Bromide Isomers and the Carbon-Bromine Bond

Sources

- 1. Butyl Group: Formula, Structure, and Examples [chemistrylearner.com]

- 2. vaia.com [vaia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bingol.edu.tr [bingol.edu.tr]

- 5. brainkart.com [brainkart.com]

- 6. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. quora.com [quora.com]

- 10. fiveable.me [fiveable.me]

- 11. allen.in [allen.in]

- 12. chemistry1.quora.com [chemistry1.quora.com]

- 13. atlas.org [atlas.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. allen.in [allen.in]

- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. scribd.com [scribd.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Nucleophilic Substitution: Synthesis of N-Butyl Bromide and T-Pentyl Chloride - 1608 Words | Bartleby [bartleby.com]

- 25. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes & Protocols: 4-(3-Methoxyphenoxy)butyl Bromide as a Versatile Alkylating Agent in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-(3-Methoxyphenoxy)butyl bromide, a bifunctional reagent increasingly utilized in modern organic synthesis. Its unique structure, combining a flexible butyl chain with an electron-rich methoxyphenoxy moiety, makes it an invaluable tool for introducing a specific pharmacophore or a versatile linker in the synthesis of complex organic molecules. We will delve into its physicochemical properties, reactivity profile, and mechanistic underpinnings. This document furnishes detailed, field-proven protocols for the synthesis of the title compound and its application in the alkylation of various nucleophiles, with a focus on workflows relevant to pharmaceutical and materials science research.

Introduction and Strategic Value

4-(3-Methoxyphenoxy)butyl bromide is a primary alkyl halide that serves as a powerful building block in synthetic chemistry. The molecule consists of a four-carbon aliphatic chain, conferring flexibility, terminated by a bromine atom—a good leaving group for nucleophilic substitution reactions. The other terminus is capped with a 3-methoxyphenoxy group. This aromatic component is not merely a passive spectator; its electronic properties and potential for further functionalization offer strategic advantages in molecular design.

The strategic value of this reagent lies in its ability to act as a molecular "linker" or "spacer," connecting two different molecular fragments. This is a common strategy in drug discovery for developing hybrid molecules or PROTACs.[1] The ether linkage and the methoxy group can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a valuable component in medicinal chemistry programs.

Physicochemical Properties & Spectroscopic Data

A precise understanding of the reagent's properties is critical for its effective use.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not established; likely high, requires vacuum distillation |

| Solubility | Soluble in common organic solvents (THF, DCM, Acetone, DMF) |

| CAS Number | 135969-70-1 |

Spectroscopic Signature (Predicted):

-

¹H NMR (CDCl₃): Protons on the butyl chain would appear as multiplets between δ 1.8-2.2 ppm (internal methylenes), a triplet around δ 3.4-3.5 ppm (CH₂-Br), and a triplet around δ 3.9-4.0 ppm (CH₂-OAr). The methoxy group (OCH₃) would be a sharp singlet around δ 3.8 ppm, and the aromatic protons would appear in the δ 6.5-7.2 ppm region.

-

¹³C NMR (CDCl₃): The carbon attached to bromine (CH₂-Br) is expected around δ 33-35 ppm. The carbon attached to the phenoxy oxygen (CH₂-OAr) would be around δ 67-69 ppm. The aromatic carbons and the methoxy carbon would appear in their characteristic regions (δ 100-160 ppm and ~δ 55 ppm, respectively).

-

FT-IR (neat): Key stretches would include C-H (aliphatic and aromatic) just below and above 3000 cm⁻¹, strong C-O-C asymmetric and symmetric stretches for the aryl ether (around 1250 cm⁻¹ and 1040 cm⁻¹), and the C-Br stretch in the fingerprint region (~650 cm⁻¹).

Reactivity and Mechanistic Considerations

The primary utility of 4-(3-Methoxyphenoxy)butyl bromide is in nucleophilic substitution reactions.

Mechanism: Sₙ2 Pathway As a primary alkyl bromide, it reacts almost exclusively through an Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism.[2] This involves a backside attack on the electrophilic carbon atom bearing the bromine by a nucleophile. The reaction proceeds through a single, concerted transition state, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case).

The rate of the reaction is dependent on the concentration of both the alkyl bromide and the nucleophile: Rate = k[R-Br][Nu⁻].

Caption: General Sₙ2 mechanism for alkylation.

Key Experimental Factors:

-

Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles (e.g., thiolates, phenoxides) react faster than weaker ones (e.g., amines, alcohols).

-

Base: For neutral nucleophiles like phenols or thiols, a base is required to generate the more potent anionic nucleophile (phenoxide, thiolate). Non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices. Stronger, non-nucleophilic organic bases like DBU can also be used. For amines, a weaker base or a "scavenger" base like triethylamine or DIPEA is often used to neutralize the HBr byproduct.

-

Solvent: Polar aprotic solvents such as Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF) are ideal for Sₙ2 reactions. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Temperature: Heating the reaction (e.g., 60-85 °C) typically increases the reaction rate significantly, allowing reactions to complete within a reasonable timeframe (4-24 hours).[1]

Synthesis Protocol: 4-(3-Methoxyphenoxy)butyl Bromide

This reagent is readily synthesized from commercially available starting materials via a Williamson ether synthesis. The protocol below utilizes an excess of 1,4-dibromobutane, where one end alkylates the phenol and the other remains a bromide.

Caption: Workflow for the synthesis of the title reagent.

Detailed Synthesis Procedure:

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent like acetone or DMF (approx. 0.2 M concentration relative to the phenol).

-

Addition: Begin stirring the suspension and add 1,4-dibromobutane (3.0-5.0 eq.). Using a significant excess of the dibromide is crucial to minimize the formation of the symmetrical bis-alkylation byproduct.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C; for DMF, a set point of 80 °C is appropriate) and maintain for 4-12 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and the KBr byproduct) and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Redissolve the resulting residue in a solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product will contain the desired monobromide, unreacted dibromobutane, and potentially some bis-alkylation product. Purify the residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 4-(3-Methoxyphenoxy)butyl bromide.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application Protocol: O-Alkylation of a Phenol

This protocol details the use of 4-(3-Methoxyphenoxy)butyl bromide to alkylate a generic phenol, a common transformation in the synthesis of drug-like molecules.

Principle: A substituted phenol is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the bromide from the alkylating agent to form a new diarylbutyl diether.

| Materials & Reagents |

| Substituted Phenol (e.g., 4-cyanophenol) |

| 4-(3-Methoxyphenoxy)butyl bromide |

| Anhydrous Potassium Carbonate (K₂CO₃) |

| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) |

| Ethyl Acetate (EtOAc), Water, Brine |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the substituted phenol (1.0 eq.), K₂CO₃ (1.5-2.0 eq.), and DMF to achieve a concentration of ~0.5 M.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add a solution of 4-(3-Methoxyphenoxy)butyl bromide (1.1 eq.) in a small amount of DMF dropwise.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 6-18 hours. Monitor the reaction progress by TLC, staining for both starting materials.

-

Quenching and Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) to remove residual DMF, followed by a brine wash (1x) to aid in drying.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a suitable solvent system like a gradient of Hexane/EtOAc) or recrystallization to obtain the pure O-alkylated product.

Troubleshooting:

-

Low Conversion: If the reaction stalls, consider using a stronger base like cesium carbonate (Cs₂CO₃), which is more soluble and effective in organic solvents. Alternatively, increasing the temperature or reaction time may drive the reaction to completion.

-

Side Products: If elimination or other side reactions are observed, try conducting the reaction at a lower temperature for a longer period.

Applications in Drug Discovery & Medicinal Chemistry

The 4-(3-methoxyphenoxy)butyl moiety is more than just a simple linker. It can be strategically incorporated into molecular designs for several purposes:

-

Flexible Linker: The four-carbon chain provides optimal flexibility and length to connect two pharmacophores, allowing them to adopt the ideal orientation for binding to their respective targets. This is a key principle in the design of bivalent ligands and degraders.[1]

-

Improved Pharmacokinetics: The ether and methoxy groups can improve metabolic stability and modulate lipophilicity (LogP), which are critical parameters for oral bioavailability and overall drug-like properties.

-

Pharmacophore Element: The methoxyphenoxy group itself can engage in crucial interactions with a biological target, such as hydrogen bonding (via the ether oxygen) or π-π stacking.

-

Vector for Further Chemistry: The aromatic ring can be further functionalized (e.g., via electrophilic aromatic substitution) to introduce additional diversity into the molecule.

The introduction of a bromine atom into a molecular structure can itself be a strategy in drug design, potentially influencing binding affinity and metabolic pathways.[3] While in this reagent it serves as a leaving group, its presence in the synthetic pathway opens up possibilities for related bromo-containing final compounds.

Safety, Handling, and Storage

-

Hazard Profile: As a primary alkyl bromide, 4-(3-Methoxyphenoxy)butyl bromide should be handled as a potential irritant, lachrymator, and mutagen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place. To prevent slow hydrolysis by atmospheric moisture, storage under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.

Conclusion

4-(3-Methoxyphenoxy)butyl bromide is a highly effective and versatile alkylating agent for the construction of complex organic molecules. Its predictable reactivity via the Sₙ2 mechanism, coupled with the strategic value of the methoxyphenoxybutyl moiety, makes it a staple reagent in synthetic laboratories. The protocols provided herein offer a robust framework for its synthesis and application, empowering researchers in drug discovery and materials science to leverage its full potential in their synthetic endeavors.

References

-

S. R. Sirait, S. A. A. Wahab, I. Kanwal, "Synthesis, In Silico, and In Vitro Studies of a New Hybrid Compound of Chalcone-Salicylate as a Potential Agent against Breast Cancer," Molecules, vol. 26, no. 6, p. 1569, Mar. 2021. [Link]

-

T. T. M. M. Tshitlame, "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines," MUT Repository, 2017. [Link]

-

Y. Wang et al., "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information," RSC Advances, 2020. [Link]

-

M. S. Singh, "Preparation of 4,4-dimethoxybutyl chloride from y-butyrolactonet," Indian Journal of Chemistry - Section B, vol. 37, no. 3, pp. 254-255, 1998. [Link]

-

SpectraBase, "4-Methoxyphenacyl bromide - Optional[FTIR] - Spectrum," SpectraBase. [Link]

-

J. Sun et al., "Application of phase transfer catalyst in the synthesis of Cyhalofop-butyl," Journal of Chemical and Pharmaceutical Research, vol. 5, no. 12, pp. 275-278, 2013. [Link]

-

G. A. G. S. Chaves et al., "4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL)," Molbank, vol. 2025, no. 3, p. M1424, Jun. 2025. [Link]

-

R. Javahershenas, "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles," ResearchGate, Oct. 2022. [Link]

-

P. Jangid, "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles," IntechOpen, Jul. 2019. [Link]

-

Organic Syntheses, "Phenacyl bromide," Organic Syntheses Procedure. [Link]

-

M. A. Ali et al., "Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides," Chemical Review and Letters, vol. 8, no. 3, pp. 248-261, Jul. 2025. [Link]

-

S. K. Guchhait et al., "Methoxymethylation and benzyloxymethylation of aryl bromides," Zenodo, Aug. 2018. [Link]

-

R. Javahershenas, "Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds," ResearchGate, Oct. 2022. [Link]

-

W. Reusch, "Alkyl Halide Reactivity," Michigan State University Department of Chemistry. [Link]

-

Fiveable, "4-methoxyphenylmagnesium bromide Definition," Fiveable, Aug. 2025. [Link]

-

J. Li et al., "Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina," ResearchGate, Jan. 2007. [Link]

-

Prahan Chemistry 11,12, "The reaction of tertiary butyl bromide with sodium methoxide produces mainly," YouTube, Mar. 2021. [Link]

-

SpectraBase, "3-Bromo-4-methoxy-3-buten-2-one," SpectraBase. [Link]

-

K. Kiełczykowska et al., "Introducing bromine to the molecular structure as a strategy for drug design," Pharmacological Reports, vol. 76, no. 5, pp. 1109-1124, Oct. 2024. [Link]

-

D. H. Rich, "Top 10 Most Popular Drug Hunter Case Studies of 2025," Drug Hunter, Dec. 2025. [Link]

-

Geneesmiddeleninformatiebank, "Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide)," College ter Beoordeling van Geneesmiddelen, Apr. 2023. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(3-Methoxyphenoxy)butyl bromide

Abstract

Heterocyclic scaffolds are fundamental to modern drug discovery and materials science. This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 4-(3-Methoxyphenoxy)butyl bromide as a versatile and bifunctional starting material. We explore several strategic approaches, including intermolecular nucleophilic substitution and intramolecular cyclization pathways, to construct valuable heterocyclic systems such as N-substituted morpholines and chromanes. Each protocol is presented with a detailed, step-by-step methodology, mechanistic insights, and expected outcomes to empower researchers in their synthetic endeavors.

Introduction: The Versatility of 4-(3-Methoxyphenoxy)butyl bromide

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and medicine. Morpholine and chromane cores, for example, are present in numerous FDA-approved drugs and biologically active molecules, valued for their favorable pharmacological properties.

4-(3-Methoxyphenoxy)butyl bromide is a valuable building block for heterocyclic synthesis due to its distinct functional regions:

-

An electrophilic sp³ carbon at the terminus of the butyl chain, activated by the bromine leaving group, making it an excellent substrate for nucleophilic substitution reactions.

-

A nucleophilic aromatic ring which, while moderately activated by the methoxy and phenoxy groups, can be further functionalized or participate in cyclization reactions.

This guide elucidates two primary strategies for leveraging this starting material:

-

Intermolecular Nucleophilic Substitution: Utilizing the butyl bromide moiety to alkylate existing heterocyclic systems or other nucleophiles.

-

Intramolecular Cyclization: Orchestrating a ring-forming reaction between the butyl chain and a functional group on the phenoxy ring to create fused or spirocyclic systems.

Physicochemical Properties of the Starting Material

A summary of the key physicochemical properties for 4-(3-Methoxyphenoxy)butyl bromide is provided below. This data is essential for reaction setup and safety considerations.

| Property | Value |

| CAS Number | 208539-30-2 |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~140-142 °C at 0.5 mmHg |

| Density | ~1.31 g/cm³ |

Core Synthetic Strategies & Mechanistic Insights

Strategy 1: Intermolecular Nucleophilic Substitution for N-Alkylmorpholine Synthesis

The most direct application of 4-(3-Methoxyphenoxy)butyl bromide is as an alkylating agent in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] The nitrogen atom of morpholine, a secondary amine, acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine.

Causality of Experimental Choices:

-

Base: A mild base, such as potassium carbonate (K₂CO₃), is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is ideal as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus enhancing its reactivity.

-

Temperature: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the substitution in a reasonable timeframe.

The workflow for this common synthetic route is depicted below.

Caption: General workflow for the Sₙ2 synthesis of N-alkylmorpholines.

Strategy 2: Intramolecular Cyclization for Chromane Synthesis

A more advanced strategy involves a two-step sequence to construct a 6-methoxy-3,4-dihydro-2H-chromene ring system. This process first requires the chemical modification of the starting material to unmask a nucleophile, followed by an intramolecular Sₙ2 reaction, commonly known as the Williamson ether synthesis.[2][3][4]

Step A: Demethylation The methoxy group on the aromatic ring is converted to a hydroxyl group (a phenol). This is a critical step as it creates the necessary oxygen nucleophile for the subsequent cyclization. Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers.